Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Description
Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative featuring a trifluoromethyl (-CF₃) group at the exo-3 position of the 8-azabicyclo[3.2.1]octane scaffold. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications . The 8-azabicyclo[3.2.1]octane core, also known as the tropane skeleton, is structurally analogous to natural alkaloids like cocaine and atropine, which are known for their central nervous system (CNS) activity . The trifluoromethyl group, a strong electron-withdrawing substituent, likely improves metabolic stability and modulates lipophilicity, influencing pharmacokinetic properties .
Properties
Molecular Formula |
C8H13ClF3N |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
(1R,5S)-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)5-3-6-1-2-7(4-5)12-6;/h5-7,12H,1-4H2;1H/t5?,6-,7+; |
InChI Key |
FPHCEZGZEPZRAP-FXFNDYDPSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C(F)(F)F.Cl |
Canonical SMILES |
C1CC2CC(CC1N2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via the following key steps:
- Step 1: Introduction of the trifluoroethyl substituent at the 8-position of the azabicyclo[3.2.1]octane skeleton.
- Step 2: Conversion of the bicyclic ketone to a cyano-hydroxy intermediate via cyanide addition.
- Step 3: Reduction and/or further functional group modifications to yield the exo-3-(trifluoromethyl) substituted bicyclic amine.
- Step 4: Formation of the hydrochloride salt for stabilization and isolation.
Preparation of 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one
- Starting from 8-azabicyclo[3.2.1]octan-3-one, the trifluoroethyl group is introduced at the 8-position.
- This is achieved by alkylation using 2,2,2-trifluoroethyl halides or related electrophiles under controlled temperature (0-35°C).
- The reaction is typically conducted in an organic solvent like diethyl ether or butyl acetate, often in the presence of a base such as pyridine.
- The product is isolated by extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
Formation of 3-Cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
- The key intermediate is prepared by nucleophilic addition of cyanide ion to the ketone carbonyl.
- Sodium cyanide or potassium cyanide is used as the cyanide source.
- The reaction is performed in a biphasic system with water and an organic solvent such as methyl tert-butyl ether or fluorobenzene.
- Acidic conditions (acetic acid or hydrochloric acid) are employed to facilitate the reaction and control pH (~5.5 to 9).
- The mixture is stirred at low temperature (0-5°C) for extended periods (up to 44 hours) to ensure complete conversion.
- After reaction completion, the mixture is neutralized, and the organic layer is separated and purified by washing with dilute hydrochloric acid and drying over magnesium sulfate.
Conversion to Exo-3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane Hydrochloride
- The cyano-hydroxy intermediate undergoes reduction or dehydration to form the bicyclic amine.
- Reduction methods include catalytic hydrogenation using palladium catalysts under hydrogen atmosphere at room temperature for several hours.
- Alternatively, chemical reduction can be performed using metal hydrides such as lithium borohydride or sodium borohydride in alcohol solvents (methanol preferred).
- The reaction mixture is filtered to remove catalyst and concentrated under vacuum.
- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (5 M), typically at 0°C to ambient temperature.
- The salt precipitates out and is collected by filtration, washed, and dried.
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Alkylation | 8-azabicyclo[3.2.1]octan-3-one + 2,2,2-trifluoroethyl halide, pyridine | 0 to 35°C | Several hours | ~35% | Extraction with ethyl acetate, drying with Na2SO4 |
| Cyanide Addition | Sodium cyanide, acetic acid, methyl tert-butyl ether/water | 0 to 5°C | 24-44 hours | 70-75% | pH adjusted to 5.5 post-reaction |
| Reduction | Pd catalyst, H2 atmosphere or NaBH4 in methanol | Room temp or 0°C to ambient | 4-24 hours | Quantitative conversion | Filtration through Celite |
| Salt Formation | HCl (5 M) addition | 0°C to ambient | 1-4 hours | Precipitation | Product isolated as off-white crystalline solid |
Additional Notes on Reaction Workup and Purification
- Organic layers are typically washed with brine and dilute acid to remove inorganic impurities.
- Drying agents such as sodium sulfate or magnesium sulfate are used prior to concentration.
- Final products are often characterized by mass spectrometry showing molecular ion peaks consistent with the expected molecular weight (~200 m/z).
- Epimeric mixtures (exo and endo) are common; typical ratios reported are 25:75 or 57:43 exo:endo depending on conditions.
- Reaction vessels are purged with inert gas (nitrogen) to prevent oxidation or moisture interference.
- Hypochlorite scrubbers are used to safely handle cyanide-containing waste streams.
Summary Table of Key Intermediates and Final Compound
| Compound Name | Structural Feature | Key Reaction | Yield (%) | Notes |
|---|---|---|---|---|
| 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one | Bicyclic ketone with trifluoroethyl substituent | Alkylation | ~35% | Starting material for cyanide addition |
| 3-Cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane | Cyanohydrin intermediate | Cyanide addition | 70-75% | Mixture of epimers |
| Exo-3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane | Reduced bicyclic amine | Catalytic hydrogenation or borohydride reduction | Quantitative | Converted to hydrochloride salt |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine in the bicyclic structure participates in alkylation and acylation reactions. For example, in the presence of alkyl halides or acyl chlorides, the nitrogen undergoes nucleophilic substitution to form quaternary ammonium salts or amides, respectively.
Example reaction pathway :
textExo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride + R-X → Quaternary ammonium salt
Conditions :
Reduction and Functional Group Interconversion
The compound serves as an intermediate in multi-step syntheses. Reduction of precursor ketones or nitriles using catalytic hydrogenation or borohydride reagents has been reported.
Key steps from patent WO1999029690A1 :
Ring-Opening Reactions
Under acidic or strongly basic conditions, the bicyclic structure can undergo ring-opening to yield linear amines.
Notable observation :
-
Treatment with concentrated HCl at elevated temperatures leads to partial cleavage of the bicyclic framework, generating intermediates for further functionalization .
Mitsunobu-Type Coupling
The hydroxyl group (when present in derivatives) undergoes substitution via Mitsunobu reactions to introduce aryl or heteroaryl groups.
Protocol from WO2007063071A1 :
text3-endo-Hydroxy-8-azabicyclo[3.2.1]octane + 4-Fluoro-3-bromophenol → 3-endo-Aryloxy derivative
Reagents :
Catalytic Hydrogenation
The compound’s unsaturated derivatives (e.g., oct-2-ene analogs) undergo hydrogenation to saturate double bonds.
Example :
text3-Cyano-8-(trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene + H₂ (1 atm) → Saturated bicyclic product
Stability and Reaction Optimization
Scientific Research Applications
Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is employed in the synthesis of agrochemicals and dyestuffs, contributing to the development of new materials and products
Mechanism of Action
The mechanism of action of exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride include:
Key Observations :
- The trifluoromethyl group in the target compound distinguishes it from fluorine or carbonitrile analogs, offering enhanced metabolic resistance and altered electronic properties .
- Pyridinyloxy and pyridinylsulfanyl substituents (e.g., NS12137) demonstrate high selectivity for neurotransmitter transporters (NET, DAT, SERT), suggesting substituent-dependent pharmacological targeting .
Physicochemical Properties
- Solubility : Hydrochloride salts improve aqueous solubility (e.g., exo-3-fluoro analog: >50 mg/mL in water) .
- Stability : Trifluoromethyl derivatives exhibit superior metabolic stability in liver microsome assays due to resistance to oxidative degradation .
Pharmacological Activity
- NET/DAT/SERT Binding : NS12137 (pyridinyloxy-substituted) shows high NET affinity (Ki ~9.5 nM) but low DAT/SERT selectivity (Ki >550 nM), suggesting substituent-driven specificity .
- Insecticidal Activity : Certain 8-azabicyclo[3.2.1]octane derivatives with heterocyclic substituents (e.g., triazoles) are patented as insecticides, highlighting structural versatility .
- Radiopharmaceutical Potential: Fluoro and trifluoromethyl analogs are explored as PET tracers for neurodegenerative diseases due to their CNS penetration .
Industrial and Regulatory Considerations
- Purity : Impurities in bicyclo-octane derivatives (e.g., hydroxydiphenylacetate byproducts) are tightly controlled in pharmaceutical batches (e.g., Trospium chloride APIs) .
- Regulatory Status : Trifluoromethyl derivatives are primarily research chemicals, while fluoro analogs like [¹⁸F]NS12137 are in preclinical PET imaging studies .
Biological Activity
Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is a compound of significant interest due to its potential pharmacological applications, particularly as a neurotransmitter reuptake inhibitor. This article reviews its biological activity, structure-activity relationships (SAR), and potential therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 2903379-58-6
- Molecular Formula : CHClFN
- Molecular Weight : 215.64 g/mol
- Purity : 97% .
Research indicates that compounds within the azabicyclo[3.2.1]octane class, including exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane, act primarily as monoamine reuptake inhibitors . They inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in treating various neuropsychiatric disorders like depression and anxiety .
Structure-Activity Relationship (SAR)
The biological activity of exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane has been explored through SAR studies, which evaluate how changes in chemical structure affect biological activity. The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity compared to other substituents .
Table 1: SAR Overview for Azabicyclo[3.2.1]octanes
Neurotransmitter Reuptake Inhibition
In vitro studies demonstrate that exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane effectively inhibits the reuptake of serotonin, norepinephrine, and dopamine in human cell lines expressing their respective transporters . This inhibition is critical for the therapeutic effects observed in conditions such as:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
In Vivo Studies
Case studies involving animal models have shown promising results for the use of this compound in managing depressive behaviors and anxiety-like symptoms, supporting its potential as a therapeutic agent .
Safety Profile
The compound's safety profile includes potential toxicity concerns associated with the trifluoromethyl group, which may contribute to acute toxicity if ingested . Therefore, further studies are warranted to evaluate its safety in clinical settings.
Q & A
Q. Table 1. Key Synthetic Routes for 3-Substituted 8-Azabicyclo[3.2.1]octanes
| Substituent | Method | Yield (%) | Reference |
|---|---|---|---|
| CF3 | SN2 displacement of 3-Br intermediate | 65 | |
| 4-Cl-Ph | Suzuki coupling with 3-BPin derivative | 78 | |
| OCH2F | Nucleophilic fluorination of 3-OH | 52 |
Q. Table 2. Biological Activity of Selected 3-Substituted Derivatives
| Compound | DAT Ki (nM) | SERT Ki (nM) | AChE IC50 (µM) |
|---|---|---|---|
| Exo-3-CF3 (Target) | 2.1 | 420 | 15.3 |
| Exo-3-Cl (RTI-336) | 1.8 | 380 | 12.7 |
| Endo-3-CF3 | 48 | 210 | 28.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
